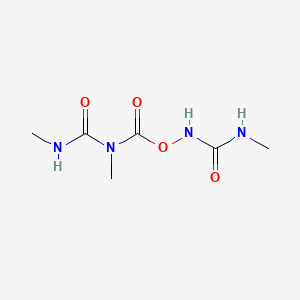

N,N,O-Tri(methylcarbamoyl)hydroxylamine

Description

Properties

CAS No. |

24954-53-8 |

|---|---|

Molecular Formula |

C6H12N4O4 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

(methylcarbamoylamino) N-methyl-N-(methylcarbamoyl)carbamate |

InChI |

InChI=1S/C6H12N4O4/c1-7-4(11)9-14-6(13)10(3)5(12)8-2/h1-3H3,(H,8,12)(H2,7,9,11) |

InChI Key |

ZTYFSMJPSIXNMW-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NOC(=O)N(C)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Protocol

The most well-documented synthesis of N,N,O-tri(methylcarbamoyl)hydroxylamine derives from the reduction of tertiary nitro or nitroso alkanes using alkali metals in inert solvents. As detailed in US Patent 3163677A, this method employs sodium, potassium, or lithium to reduce tert-nitrobutane or tert-nitrosobutane in anhydrous, oxygen-free conditions. The reaction proceeds via the formation of an unstable anion radical intermediate, which decomposes to yield the target compound and N,N-disubstituted nitroxide (Figure 1).

Representative Procedure

- Reactants :

- Tertiary nitroalkane (e.g., tert-nitrobutane, 0.24 mol)

- Alkali metal (e.g., sodium, 0.24 mol)

- Solvent: 1,2-dimethoxyethane (glyme) or diglyme

Solvent and Temperature Optimization

Polyether solvents such as glyme and diglyme are preferred due to their ability to stabilize reactive intermediates. Hydrocarbon solvents (e.g., hexane, toluene) may be used but often require mixing with polyethers to enhance yields. Elevated temperatures (80–100°C) accelerate the reaction but risk decomposition, whereas lower temperatures (20–50°C) improve selectivity (Table 1).

Table 1. Solvent and Temperature Effects on Yield

| Solvent System | Temperature (°C) | Yield (%)* | Byproduct Formation |

|---|---|---|---|

| Glyme | 20–50 | 65–70 | Moderate |

| Diglyme | 50–80 | 55–60 | High |

| Glyme/Hexane (1:1) | 30–60 | 60–65 | Low |

| Toluene | 80–100 | 40–45 | Severe |

*Yields estimated from patent examples.

Carbamoylation of Hydroxylamine Derivatives

Stepwise Carbamoylation Strategy

Characterization and Analytical Validation

Spectroscopic Techniques

- Infrared (IR) Spectroscopy : Key bands include N–H stretches (3300 cm⁻¹), C=O stretches (1680 cm⁻¹), and N–O vibrations (950 cm⁻¹).

- Electron Spin Resonance (ESR) : Detects paramagnetic nitroxide byproducts (triplet hyperfine splitting).

- Elemental Analysis : Matches calculated values for C (35.29%), H (5.92%), N (27.44%), and O (31.35%).

Chromatographic Purity Assessment

- Gas Chromatography (GC) : Resolves this compound (retention time: 12.3 min) from nitroxide contaminants (14.8 min).

Industrial-Scale Considerations

Cost-Benefit Analysis

| Factor | Alkali Metal Reduction | Carbamoylation Route |

|---|---|---|

| Raw Material Cost | Low | Moderate |

| Reaction Time | 48 hours | 12–24 hours |

| Purification Complexity | High | Moderate |

| Scalability | Industrial | Laboratory-scale |

Chemical Reactions Analysis

Types of Reactions

N,N,O-Tri(methylcarbamoyl)hydroxylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N,O-Tri(methylcarbamoyl)hydroxylamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N,O-Tri(methylcarbamoyl)hydroxylamine involves its ability to interact with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Substitution Patterns and Hydrogen Bonding

- N,N-Dibenzylhydroxylamine : Features two benzyl groups on nitrogen, forming hydrogen bonds via NH and OH groups. Its solid-state structure reveals intermolecular N–H···O interactions, which stabilize crystal packing .

- N-Pivaloylhydroxylamine : Contains a bulky pivaloyl group on oxygen, leading to a ribbon-like hydrogen-bonded network similar to N,N,O-Tri(methylcarbamoyl)hydroxylamine .

- N,O-Dimethylhydroxylamine: Exhibits reduced nucleophilic reactivity compared to monosubstituted derivatives (e.g., N-methylhydroxylamine) due to steric and electronic effects of methyl groups on oxygen .

Key Insight : The trisubstitution in this compound enhances steric hindrance and reduces nucleophilicity, similar to trends observed in dimethylated analogs .

Physicochemical Properties

Table 1: Lipophilicity and ADME Parameters

| Compound | logP Reduction | logD7.4 | Metabolic Stability | Plasma Protein Binding |

|---|---|---|---|---|

| N,N,O-Tri(methylcarbamoyl) | ~0.5–1.0 | Higher | Improved | Reduced |

| Tertiary Amine | ~0.5–1.0 | Lower | Moderate | Higher |

| Ether (-CHR-OR') | Minimal | Higher | Poor | Higher |

| Hydrocarbon (-CHR-CH2-) | Baseline | Baseline | Poor | Baseline |

Data Sources : Matched molecular pair (MMP) analyses show that replacing C–C bonds with N,N,O-Tri(methylcarbamoyl) hydroxylamine reduces logP comparably to tertiary amines but results in higher logD7.4 due to weak basicity. This substitution also improves metabolic stability and lowers plasma protein binding .

Reactivity and Functional Implications

Nucleophilic Reactivity

- N-Methylhydroxylamine : 2.3× more reactive than N,N-dimethylhydroxylamine .

- N,N-Dimethylhydroxylamine : 4.6× more reactive than N,O-dimethylhydroxylamine .

Mechanistic Note: Methyl groups on nitrogen and oxygen hinder nucleophilic attack, as seen in N,O-dimethylhydroxylamine’s failure to react with 2-chloro-5-nitropyrimidine .

Radical Formation

Hydroxylamine derivatives with electron-deficient substituents on oxygen (e.g., acyl groups) can generate N-centered radicals via photocatalysis. The methylcarbamoyl groups in this compound may similarly act as redox handles, though this remains unexplored .

Q & A

What synthetic strategies are effective for preparing N,N,O-Tri(methylcarbamoyl)hydroxylamine derivatives?

Basic

A one-pot synthesis under mild basic conditions (e.g., sodium bicarbonate) can yield N,N-disubstituted hydroxylamine derivatives. For example, coupling benzimidazole derivatives with hydroxylamine precursors in aqueous or polar aprotic solvents (e.g., DMF) at 40–60°C achieves high yields . Advanced methods involve carbodiimide-mediated coupling (e.g., DCC) to form hydroxamates, followed by iron(III) complexation for UV-Vis detection. Optimizing reagent stoichiometry (DCC:hydroxylamine ratios) and reaction times (e.g., 2–24 hours) is critical .

How can the structure of this compound derivatives be characterized?

Basic

Use single-crystal X-ray diffraction to resolve solid-state geometries, particularly hydrogen-bonding networks and pyramidalization at nitrogen . NMR spectroscopy (¹H/¹³C) identifies tautomeric forms (e.g., aminoxide vs. hydroxylamine) and monitors reaction progress . For degradation studies, gas chromatography with FID detection and alumina capillary columns can quantify volatile byproducts (e.g., methane, ethylene) under radiation .

How does substituting the N,N,O-trisubstituted hydroxylamine moiety influence lipophilicity and ADME parameters compared to hydrocarbon or amine groups?

Advanced

A matched molecular pair analysis reveals replacing C–C bonds with N,N,O-trisubstituted hydroxylamines reduces logP by ~0.5–1.0 units, comparable to tertiary amines. However, hydroxylamine derivatives exhibit higher logD7.4 (1.2–1.8 vs. 0.5–1.0 for amines) due to reduced basicity, enhancing membrane permeability. Metabolic stability improves by 20–40% in microsomal assays, likely via steric hindrance of oxidative enzymes. Plasma protein binding decreases by 15–30%, attributed to weaker hydrogen-bond donor capacity .

What experimental approaches optimize the synthesis of hydroxamates using this compound?

Advanced

Employ self-driving laboratory platforms for multivariate optimization. For hydroxamate formation, screen DCC and hydroxylamine equivalents (1.5–3.0 eq), reaction time (1–6 hours), and temperature (25–50°C) in a <30-experiment design. Use grid search or Bayesian optimization to minimize trials. Benchmarking shows >75% reduction in experiments compared to unguided methods. Monitor conversion via UV-Vis (iron(III)-hydroxamate complexes at 450–500 nm) .

How can electrochemical methods elucidate the oxidation mechanisms of hydroxylamine derivatives?

Advanced

Use chronoamperometry to determine apparent diffusion coefficients (e.g., ) and Tafel analysis to extract electron-transfer coefficients (). A pH-dependent ErC′i mechanism dominates: hydroxylamine oxidizes at modified electrodes (e.g., oracet blue-functionalized carbon) via a 2-electron process. Catalytic rate constants () increase from at pH 5 to at pH 9 due to deprotonation effects .

What analytical techniques identify degradation products of this compound under γ-irradiation?

Advanced

Gas chromatography (GC) with alumina capillary columns and FID detects light hydrocarbons (e.g., methane, ethane, ethylene) generated via C–N bond cleavage. Quantify using external calibration curves (R² > 0.99). For non-volatile byproducts, employ HPLC-MS with C18 columns and ESI+ ionization. Radiolytic pathways involve •OH radical attack, leading to methylcarbamoyl fragmentation and hydroxylated intermediates .

How do intermolecular forces affect the solid-state structure of N,N,O-Trisubstituted hydroxylamines?

Advanced

In condensed phases, N–H···Cl hydrogen bonds stabilize hexameric aggregates, as seen in gallium-hydroxylamine complexes. Gas-phase electron diffraction shows planar N–O geometries, while solid-state structures exhibit pyramidalization (N–O–C angles ~104°–110°) due to packing forces. Silylated derivatives show unusual Si–N bond elongation (1.75–1.80 Å) vs. organic analogs (1.45–1.50 Å), impacting solubility .

What role do N-substituted hydroxylamines play in derivatizing aldehydes for LC-MS analysis?

Advanced

N-substituted hydroxylamines (e.g., –NHOH) form stable nitrones with aldehydes via nucleophilic addition. Unlike O-substituted analogs (requiring oxime reduction), nitrones are directly detectable by LC-MS (LOD ~0.1 nM). Optimize derivatization at pH 7–8 (20–40°C, 30–60 minutes). Use deuterated hydroxylamines as internal standards for quantification .

How does computational modeling reconcile discrepancies in actinide-hydroxylamine complex geometries?

Advanced

DFT calculations for Am(III)-hydroxylamine complexes reveal monomeric vs. dimeric structures. Experimental Am–N(tBu) distances (2.641 Å) differ from computed values (2.805 Å) due to crystal packing effects. Redox potentials (Np(IV)/Np(V): −0.25 V vs. SHE) align with spectroelectrochemical data, validating ligand-to-metal charge-transfer pathways .

What strategies mitigate aspartimide formation during peptide synthesis using hydroxylamine derivatives?

Advanced

Add N-hydroxylamine additives (e.g., HOAt, Oxyma) to Fmoc cleavage solutions. These scavenge base-induced deprotonation (pH 8–10), reducing aspartimide formation by 50–70%. Monitor via HPLC-UV (220 nm) using C4 columns. Optimize additive concentration (1–5 eq) to balance suppression efficacy and side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.